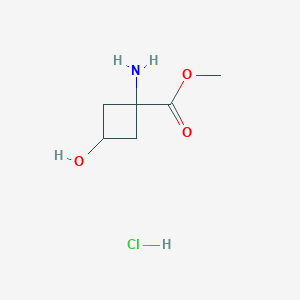

1-氨基-3-羟基环丁烷-1-羧酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride is a compound that is likely to have a cyclobutane core, a common feature in various synthetic intermediates and pharmaceuticals. The cyclobutane moiety is known for its presence in a range of biologically active compounds and is often synthesized for the development of new medicinal agents.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. However, efficient synthetic routes have been developed. For instance, the enantioselective synthesis of cyclobutane derivatives has been achieved through a [2+3] formation of a cyclopentane ring followed by ring contraction via the Wolff rearrangement and the Curtius reaction . This method could potentially be adapted for the synthesis of Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride by introducing the appropriate functional groups at the relevant positions on the cyclobutane ring.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can exist in different stereochemical configurations. The presence of substituents such as amino and hydroxyl groups can influence the overall molecular conformation and reactivity due to steric and electronic effects. The stereochemistry of such compounds is crucial, as it can affect their biological activity .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including those that involve the amino and carboxylic acid functionalities. The pKa values of the carboxylic acid and amino groups can differ based on the substituents present on the cyclobutane ring, as seen in the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, where the pKa values for the amino groups were slightly different due to interactions with fluorine atoms . These reactions are important for further functionalization and for the potential development of Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties. For example, the pKa values of the carboxylic acid functions in the synthesized cyclobutane acids were the same for both stereoisomers, indicating that the carboxylic acid function's acidity is not significantly affected by the stereochemistry in this case . These properties are essential for understanding the behavior of the compound in different environments and can guide its application in various fields.

科学研究应用

合成和放射性合成

1-氨基-3-羟基环丁烷-1-羧酸甲酯盐酸盐用于合成非天然氨基酸,如 FACBC,该氨基酸显示出使用正电子发射断层扫描进行肿瘤成像的潜力。已经建立了一种改进的合成方法,该方法提供了高立体选择性和适用于大规模制备。该合成还为抗-[18F]FACBC 的自动化放射性合成铺平了道路,标志着朝着其用于人体的常规生产迈出了重要一步 (McConathy 等人,2003)。

光化学和立体选择性合成

该化合物有助于光化学和立体选择性合成。它用于对映体 2-氨基-3-羟基环丁烷-1-羧酸及其衍生物的短克级合成,具有高度选择性的光环加成反应 (Chang 等人,2018)。此外,它用于有效合成 2-苄氧羰基氨基-(1S,2R)-环丁烷-1-羧酸甲酯,从而得到第一个报道的含有两个直接连接的环丁烷残基的 β-氨基酸低聚物 (Izquierdo 等人,2002)。

物理化学性质和类似物的合成

研究环丁烷氨基酸的物理化学性质对于了解它们的潜在应用至关重要。已经从二异丙基 3-氧代环丁烷-1,1-二羧酸酯开始,合成了顺式和反式-1-氨基-3-氟-3-甲基环丁烷羧酸作为纯非对映异构体,揭示了它们 pKa 值和相互作用的宝贵见解 (Chernykh 等人,2016)。此外,还报道了新型非天然螺[2.3]己烷氨基酸作为 γ-氨基丁酸构象受限类似物的合成,显示出有望作为人中枢神经系统中 GABA 能级联的调节剂 (Yashin 等人,2017)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

methyl 1-amino-3-hydroxycyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4,8H,2-3,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIMEFHCCXRWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride | |

CAS RN |

2089258-00-2 |

Source

|

| Record name | methyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)